physicochemical properties of 5-Bromo-2-(3-methoxyphenyl)pyridine
physicochemical properties of 5-Bromo-2-(3-methoxyphenyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(3-methoxyphenyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the characterization of 5-Bromo-2-(3-methoxyphenyl)pyridine, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery programs. The 2-aryl-5-bromopyridine scaffold is a privileged structure, offering a versatile platform for the development of novel therapeutics, particularly in oncology and neurology.[1][2] The strategic placement of a bromine atom provides a crucial handle for synthetic diversification through modern cross-coupling methodologies.[1] Given the nascent state of publicly available experimental data for this specific molecule, this guide synthesizes predictive data with established, robust experimental protocols. We present in silico predictions for key physicochemical properties and detail the step-by-step methodologies required for their empirical validation. This document is intended to serve as a foundational resource for researchers, enabling a thorough and efficient evaluation of this compound's potential as a lead candidate or core intermediate in drug development.
Molecular Structure and In Silico Physicochemical Predictions
The foundational step in evaluating any new chemical entity is to establish its core structural and physicochemical identity. These parameters govern a molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Chemical Identity
-
IUPAC Name: 5-Bromo-2-(3-methoxyphenyl)pyridine
-
Molecular Formula: C₁₂H₁₀BrNO
-
Canonical SMILES: COC1=CC(=CC=C1)C2=NC=C(C=C2)Br
-
InChIKey: Will be generated upon synthesis and registration.
Predicted Physicochemical Properties
The following table summarizes the key predicted using established computational models. These values provide a crucial baseline for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Importance in Drug Development |
| Molecular Weight | 264.12 g/mol [3][4] | Influences diffusion, membrane permeability, and overall size. A value <500 Da is generally favored (Lipinski's Rule of Five). |
| logP (Octanol/Water) | ~3.5 - 4.0 | Measures lipophilicity, which critically impacts solubility, permeability, and metabolic stability. |
| Aqueous Solubility | Low | Directly affects bioavailability and formulation strategies. Poor solubility is a major hurdle in drug development. |
| pKa (Basic) | ~2.5 - 3.5 | The pyridine nitrogen is weakly basic. The pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and off-target effects. |
| Polar Surface Area | ~22 Ų | Influences membrane permeability and interactions with polar targets. |
Proposed Synthesis and Characterization Workflow
The generation of reliable physicochemical data is predicated on the availability of a pure, well-characterized sample. The most logical synthetic approach to 5-Bromo-2-(3-methoxyphenyl)pyridine is a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely employed for its high efficiency and functional group tolerance in constructing biaryl systems.[1][5]
Caption: Proposed Suzuki coupling workflow for synthesis and purification.
Experimental Determination of Core Properties
The following protocols outline the standard methodologies for the empirical determination of the compound's core physicochemical properties.
Melting Point (MP) Determination via Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of purity and lattice energy. A sharp melting peak suggests high purity, while its temperature provides data relevant to the compound's stability and solubility (via the general solubility equation). DSC is preferred over traditional methods for its precision and ability to detect thermal events like decomposition.
Protocol:
-
Accurately weigh 1-3 mg of the purified, dry compound into a Tzero aluminum pan.
-
Crimp the pan with a corresponding lid. An empty, crimped pan will be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate of 10 °C/min up to a temperature safely above the predicted melting point (e.g., 250 °C).
-
The melting point is determined as the onset temperature of the endothermic melting peak.
Thermodynamic Aqueous Solubility
Causality: This "gold standard" method measures the equilibrium solubility of the solid form of the compound, which is crucial for predicting oral absorption and dissolution rates. Using a buffered solution at a physiologically relevant pH is essential as the compound's basicity will influence its solubility.
Protocol:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess of the solid compound to a known volume of the PBS solution in a glass vial (e.g., 5-10 mg in 1 mL).
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid. The choice of a low-binding filter is critical to prevent loss of the analyte.
-
Quantify the concentration of the compound in the clear filtrate using a pre-validated HPLC-UV or LC-MS method against a standard curve.
-
The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.
Lipophilicity (LogD) by Shake-Flask Method
Causality: LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds. At pH 7.4, it reflects how the compound will partition between aqueous and lipid environments in the body, which is a key determinant of membrane permeability and tissue distribution.
Protocol:
-
Prepare a mutually saturated system of n-octanol and PBS (pH 7.4) by vigorously mixing equal volumes and allowing the phases to separate for at least 24 hours.
-
Prepare a stock solution of the compound in the aqueous phase (PBS).
-
In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase (e.g., 1:1 or 2:1 v/v).
-
Seal the vial and shake vigorously for 1-3 hours to allow for partitioning equilibrium.
-
Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete phase separation.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Spectroscopic and Structural Analysis
Structural confirmation is paramount. The following techniques provide an orthogonal approach to verifying the identity and purity of the synthesized 5-Bromo-2-(3-methoxyphenyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive information on the chemical structure, connectivity, and chemical environment of atoms. ¹H NMR confirms the presence and arrangement of protons, while ¹³C NMR confirms the carbon skeleton.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aromatic Region (δ 7.0-8.5 ppm): Expect a complex series of signals.
-
The pyridine ring protons should appear as distinct doublets or doublets of doublets. The proton at C6 (adjacent to N) will be the most downfield. The proton at C4 will be coupled to the protons at C3 and C5 (which is substituted). The proton at C3 will show coupling to the C4 proton.
-
The methoxyphenyl ring will show four protons: a triplet (H5'), a doublet of doublets (H6'), a singlet-like signal (H2'), and a doublet of doublets (H4').
-
-
Methoxy Group (δ ~3.8-3.9 ppm): A sharp singlet integrating to 3 protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):
-
Expect 12 distinct carbon signals. The carbon bearing the bromine (C5) will be shifted upfield relative to a non-brominated equivalent, while the carbons of the methoxy-substituted ring and the pyridine ring will fall into predictable aromatic regions. The methoxy carbon will appear around δ 55 ppm.[6]
Protocol:
-
Dissolve ~5-10 mg of the pure compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive signature.
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
Expected Observation: A pair of peaks at m/z [M+H]⁺ corresponding to the ⁷⁹Br and ⁸¹Br isotopes (e.g., ~263.99 and ~265.99), separated by ~2 Da and with nearly equal intensity. The high-resolution measurement should match the calculated exact mass to within 5 ppm.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. It serves as a quick quality control check to confirm the presence of expected bonds and the absence of starting material functionalities.
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, dry sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.[7]
-
Expected Key Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.[8]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and benzene rings.[8]
-
~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O-C (aryl ether) stretching from the methoxy group.
-
Below 800 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending.
-
Conclusion
5-Bromo-2-(3-methoxyphenyl)pyridine represents a valuable chemical scaffold for modern drug discovery. While direct experimental data is not yet widely published, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. By leveraging predictive modeling and established analytical protocols, researchers can efficiently generate the high-quality data necessary to assess its viability, optimize its properties, and accelerate its progression through the drug development pipeline. The methodologies detailed herein are designed to be self-validating and provide the causal understanding required for informed decision-making in a research and development setting.
References
-
PubChem. 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]
-
Hirokawa Y, Horikawa T, Kato S. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chem Pharm Bull (Tokyo). 2000;48(12):1847-53. Available from: [Link]
-
ChemSynthesis. 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 1276123-25-1 | 3-Bromo-5-(2-methoxyphenyl)pyridine. Available from: [Link]
-
PubChem. 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
J-STAGE. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available from: [Link]
-
IndiaMART. 5- Bromo-2 -Methoxy Pyridine(13472-85-0), Grade Standard: Industrial Grade. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Chemsrc. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Available from: [Link]
-
International Journal of Research Trends and Innovation. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. Available from: [Link]
-
Beilstein Journals. Supplementary Information. Available from: [Link]
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]
-
PubChem. 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Data. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
-
AOBChem. 5-Bromo-2-[[4-(1-methylethyl)phenyl]methoxy]pyridine. Available from: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]
-
University of Regensburg. pKa values bases. Available from: [Link]
-
pKa Data Compiled by R. Williams. pKa Values. Available from: [Link]
-
Pipzine Chemicals. 5-Bromo-3-fluoro-2-methoxypyridine. Available from: [Link]
-
National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]
-
MySkinRecipes. 3-Bromo-5-(3-methoxyphenyl)pyridine. Available from: [Link]
-
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 3-Bromo-5-(3-methoxyphenyl)pyridine [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Spectroscopic Characterization of 5-Bromo-2-pyridinecarbonitrile_Chemicalbook [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
